1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
Description
The exact mass of the compound 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUYTYZPBMAYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242258-38-3 | |
| Record name | 1-bromo-4-(difluoromethoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
A Note to the Reader: Extensive searches for the specific chemical compound 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene did not yield a registered CAS number or detailed, verifiable technical data in publicly available scientific and chemical databases. The absence of this information suggests that this compound may be a novel chemical entity, a rarely synthesized intermediate that is not commercially cataloged, or referred to under a different nomenclature.
In the spirit of providing a valuable and technically accurate resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented analogue: 1-Bromo-4-(difluoromethoxy)benzene (CAS Number: 5905-69-1) . This structural analogue shares the key difluoromethoxy group and the bromine atom, making it a relevant and instructive subject for understanding the physicochemical properties, synthesis, and applications of such fluorinated aromatic building blocks in medicinal chemistry and materials science.
Technical Guide: 1-Bromo-4-(difluoromethoxy)benzene
CAS Number: 5905-69-1
Synonyms: p-(Difluoromethoxy)bromobenzene
This guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)benzene, a versatile fluorinated building block crucial for the synthesis of complex organic molecules. Its unique electronic properties, conferred by the difluoromethoxy group, make it a valuable precursor in the development of novel pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Data
The successful application of a chemical intermediate is predicated on a thorough understanding of its physical and spectral properties. These data are foundational for reaction design, process optimization, and quality control.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.015 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg | [1] |
| Flash Point | 92.6 ± 8.8 °C | [1] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [1] |
| Refractive Index | 1.492 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Bromo-4-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxybenzene precursor.[1] The choice of brominating agent and reaction conditions is critical to achieving high yield and purity while minimizing the formation of isomeric byproducts.
Experimental Protocol: Electrophilic Bromination of 1-(Difluoromethoxy)benzene
This protocol describes a general procedure for the synthesis of 1-Bromo-4-(difluoromethoxy)benzene.
Step 1: Reaction Setup
-
To a solution of 1-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or acetic acid) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add a Lewis acid catalyst (e.g., iron(III) bromide).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
Step 2: Bromination
-
Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Quenching and Work-up
-
Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to consume any unreacted bromine.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by vacuum distillation to obtain 1-Bromo-4-(difluoromethoxy)benzene as a colorless liquid with an assay of ≥98.0%.[1]
Causality in Experimental Choices:
-
Lewis Acid Catalyst: The use of a Lewis acid like FeBr₃ polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) and facilitating the electrophilic aromatic substitution on the electron-rich difluoromethoxybenzene ring.
-
Low Temperature: Maintaining a low reaction temperature is crucial to control the regioselectivity of the bromination, favoring the para-substituted product, and to prevent potential side reactions such as polybromination.
Caption: A generalized workflow for the synthesis of 1-Bromo-4-(difluoromethoxy)benzene.
Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethoxy group, in particular, is of significant interest as it can serve as a bioisostere for other functional groups and modulate the electronic properties of the aromatic ring.
1-Bromo-4-(difluoromethoxy)benzene is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] Its bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the facile introduction of diverse substituents.[1]
Caption: The strategic role of 1-Bromo-4-(difluoromethoxy)benzene in the drug discovery pipeline.
Safety and Handling
While specific hazard data for 1-Bromo-4-(difluoromethoxy)benzene is not extensively detailed in the provided search results, general precautions for handling halogenated aromatic compounds should be followed. Based on safety information for the related compound 1-Bromo-4-fluorobenzene, the following hazards may be anticipated: flammable liquid and vapor, skin irritation, serious eye irritation, and respiratory irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1-Bromo-4-(difluoromethoxy)benzene is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.
References
- Exploring 1-Bromo-4-(difluoromethoxy)
- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY D
- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7. Sigma-Aldrich.
- 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene. BLDpharm.
- 1-Bromo-4-fluorobenzene. Wikipedia.
- 1-Bromo-2,4-difluorobenzene. PubChem.
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0. Sigma-Aldrich.
- 1-Bromo-2,4-difluorobenzene | 348-57-2. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them indispensable building blocks in the design of novel therapeutic agents and advanced materials. This guide is intended to provide a comprehensive overview of the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene , a compound of significant interest.
However, a thorough investigation of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for this specific isomer, CAS 1241743-91-9 . This situation is not uncommon for novel or highly specialized chemical entities.
Therefore, this guide will adopt a dual approach. Firstly, it will collate all identifiable information pertaining directly to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. Secondly, to provide a functional and predictive framework for researchers, this guide will present a detailed comparative analysis of the physical properties of structurally similar and commercially available isomers. By examining the established data for compounds such as 1-Bromo-2,4-difluorobenzene, 1-Bromo-4-(difluoromethoxy)benzene, and 1-Bromo-4-fluorobenzene, we can extrapolate and infer the likely characteristics of the title compound. This comparative methodology is a field-proven strategy to guide experimental design and handling protocols in the absence of direct data.
It is our hope that this guide will not only serve as a valuable resource for your current research but also stimulate further investigation into the properties of this and other novel fluorinated compounds.
Section 1: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (CAS 1241743-91-9): Current Knowledge
Direct and verified experimental data for the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene remains limited in the public domain. Chemical supplier catalogs and major chemical databases do not currently provide a comprehensive data sheet for this specific compound.
Molecular Structure and Identifiers:
-
IUPAC Name: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
-
CAS Number: 1241743-91-9
-
Molecular Formula: C₇H₄BrF₃O
-
Molecular Weight: 241.01 g/mol
The absence of detailed physical data necessitates a careful and considered approach to its handling and use in experimental settings. The following sections will provide data on closely related analogs to inform such considerations.
Section 2: Comparative Analysis of Structurally Related Compounds
To approximate the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, it is instructive to examine its constituent structural motifs and compare them to well-characterized molecules. The primary analogs for this analysis are:
-
1-Bromo-4-(difluoromethoxy)benzene: Shares the bromodifluoromethoxy-substituted phenyl ring.
-
1-Bromo-2,4-difluorobenzene: Features a similar substitution pattern of a bromine and two fluorine atoms on the benzene ring.
-
1-Bromo-4-fluorobenzene: A simpler analog with a bromo and a fluoro substituent.
Tabulated Physical Properties of Analogs
The following table summarizes the key physical properties of these related compounds, providing a basis for estimating the properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.
| Property | 1-Bromo-4-(difluoromethoxy)benzene | 1-Bromo-2,4-difluorobenzene | 1-Bromo-4-fluorobenzene |
| CAS Number | 5905-69-1[1] | 348-57-2 | 460-00-4[2] |
| Molecular Formula | C₇H₅BrF₂O[1] | C₆H₃BrF₂ | C₆H₄BrF[2] |
| Molecular Weight | 223.01 g/mol [1] | 192.99 g/mol | 175.00 g/mol [2] |
| Appearance | Colorless, transparent liquid[1] | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 205.4 ± 30.0 °C at 760 mmHg[1] | 145-146 °C (lit.) | 150 °C (lit.)[2] |
| Melting Point | Not available | -4 °C (lit.) | -16 °C (lit.) |
| Density | 1.6 ± 0.1 g/cm³[1] | 1.708 g/mL at 25 °C (lit.) | 1.593 g/mL at 25 °C (lit.) |
| Refractive Index | 1.492[1] | n20/D 1.505 (lit.) | n20/D 1.527 (lit.) |
| Flash Point | 92.6 ± 8.8 °C[1] | Not available | 53 °C[2] |
| Solubility | Not available | Not available | Insoluble in water[2] |
Expert Analysis and Predicted Properties for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene:
-
Molecular Weight: The molecular weight of the title compound (241.01 g/mol ) is higher than all the analogs due to the presence of the additional fluorine and oxygen atoms.
-
Boiling Point: The presence of the difluoromethoxy group in 1-Bromo-4-(difluoromethoxy)benzene significantly raises its boiling point compared to the difluoro and monofluoro analogs. It is therefore reasonable to predict that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene will have a boiling point higher than 1-Bromo-2,4-difluorobenzene (145-146 °C) and likely in a similar or slightly higher range than 1-Bromo-4-(difluoromethoxy)benzene (around 205-215 °C) due to the additional fluorine atom increasing polarity and intermolecular forces.
-
Density: All analogs exhibit a density significantly higher than water. It is highly probable that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene will also be a dense liquid, with a density likely in the range of 1.6 to 1.8 g/mL.
-
Refractive Index: The refractive indices of the analogs are all around 1.5. It is expected that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene will have a similar refractive index.
-
Solubility: Like its analogs, it is predicted to be insoluble in water and soluble in common organic solvents.
Section 3: Synthesis and Reactivity Considerations
General Synthetic Strategies
The synthesis of halogenated and fluorinated aromatic compounds often involves multi-step processes. For instance, the synthesis of 1-Bromo-4-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxybenzene precursor.[1] Similarly, the synthesis of 1-bromo-4-fluorobenzene can be achieved through the bromination of fluorobenzene in the presence of a Lewis acid catalyst.[2]
A plausible synthetic pathway for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene could involve:
-
Starting Material: A suitably substituted aniline, such as 4-(difluoromethoxy)-2-fluoroaniline.
-
Diazotization: Conversion of the aniline to a diazonium salt.
-
Sandmeyer Reaction: Subsequent reaction of the diazonium salt with a bromine source, such as copper(I) bromide, to introduce the bromine atom at the desired position.
The diagram below illustrates a generalized workflow for the synthesis of a bromofluoroaromatic compound from an aniline precursor.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Causality in Experimental Choices
The choice of a Sandmeyer-type reaction is predicated on its reliability and versatility in introducing halides to an aromatic ring via a diazonium salt intermediate. The specific reaction conditions, such as temperature and acid concentration for the diazotization step, would need to be carefully optimized to manage the stability of the diazonium salt, which can be influenced by the electron-withdrawing nature of the fluorine and difluoromethoxy substituents.
Section 4: Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a cautious approach to handling is imperative. The safety information for the analogous compounds should be considered as a minimum standard.
General Precautions based on Analogs:
-
Hazard Statements: Analogous compounds are often classified as flammable liquids, skin irritants, and eye irritants.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Section 5: Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the available information on the physical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. While direct experimental data is currently scarce, a detailed comparative analysis of structurally similar compounds has been presented to offer a predictive framework for its physical and chemical behavior.
The predicted properties suggest that 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a dense, high-boiling point liquid that is insoluble in water. Researchers and drug development professionals are advised to handle this compound with the precautions outlined for its halogenated and fluorinated analogs.
The development of novel compounds for pharmaceutical and material science applications will undoubtedly lead to a greater need for the characterization of such specialized molecules. It is anticipated that future research will provide the specific experimental data required to replace the predictive information presented in this guide. Until then, this comparative approach provides a robust and scientifically sound basis for working with 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.
References
-
(Sigma-Aldrich)
-
(ChemicalBook)
-
(Wikipedia)
-
(CDH Fine Chemical)
Sources
Navigating the Synthesis of a Niche Building Block: A Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The difluoromethoxy group (-OCHF₂) is of particular interest, serving as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups.[1][2] This guide provides an in-depth technical overview of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (CAS 175278-23-4), a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Due to its limited commercial availability, this document focuses on viable synthetic routes from readily accessible precursors, offering detailed experimental insights and strategic considerations for its preparation in a research setting.
Introduction: The Significance of the Difluoromethoxy Moiety in Drug Discovery
The difluoromethoxy group has emerged as a privileged functional group in the design of new chemical entities. Its unique electronic properties and conformational effects can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The presence of both a bromine atom and a fluorine atom on the phenyl ring of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene provides orthogonal handles for further chemical elaboration, making it a versatile scaffold for library synthesis and lead optimization. The bromine atom, for instance, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents.[4][5][6]
Commercial Availability: A Landscape of Precursors
Direct commercial suppliers of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene are scarce to non-existent, necessitating its synthesis in the laboratory. However, a variety of structurally related precursors are readily available from several chemical vendors. The selection of the appropriate starting material will depend on the desired synthetic strategy, cost, and scale of the reaction.
| Precursor | CAS Number | Representative Suppliers | Notes |
| 2-Bromo-4-fluorophenol | 496-69-5 | TCI, Sigma-Aldrich, Thermo Scientific | A versatile starting point for direct difluoromethoxylation. |
| 2,5-Difluorophenol | 2713-31-7 | Sigma-Aldrich, Chem-Impex | Requires subsequent bromination, offering an alternative regiochemical approach. |
| 3,4-Difluoroaniline | 3863-11-4 | BLD Pharm | A suitable precursor for a Sandmeyer reaction-based approach. |
| 1-Bromo-2,5-difluorobenzene | 399-94-0 | TCI America, Chem-Impex, Chemical Bull | Can be converted to the target molecule via nucleophilic aromatic substitution with a difluoromethoxide equivalent, although this can be challenging. |
| 4-Amino-3-fluorophenol | 399-95-1 | TCI | A precursor that would require both bromination and difluoromethoxylation. |
Proposed Synthetic Strategies
Two primary retrosynthetic disconnections are proposed for the synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, leveraging commercially available starting materials.
Strategy 1: Difluoromethoxylation of a Brominated Phenol
This approach hinges on the late-stage introduction of the difluoromethoxy group onto a pre-functionalized bromofluorophenol.
Caption: Retrosynthetic analysis via difluoromethoxylation.
Causality of Experimental Choices: The direct difluoromethoxylation of 2-bromo-4-fluorophenol is an attractive and convergent approach. The phenolic hydroxyl group provides a nucleophilic handle for the introduction of the difluoromethoxy moiety. A variety of reagents and conditions have been developed for this transformation, often involving the in-situ generation of difluorocarbene (:CF₂).[7]
Self-Validating System: The success of the reaction can be readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the disappearance of the starting phenol and the appearance of a new, less polar spot corresponding to the ether product. The structure of the final product can be unequivocally confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Experimental Protocol: Difluoromethoxylation of 2-Bromo-4-fluorophenol
Materials:
-
2-Bromo-4-fluorophenol
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-bromo-4-fluorophenol (1.0 eq).
-
Add anhydrous DMF or MeCN as the solvent.
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the reaction mixture.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq).
-
Under an inert atmosphere, heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.
Strategy 2: Sandmeyer Reaction of a Difluoromethoxylated Aniline
This strategy involves the initial formation of the difluoromethoxy-aniline core, followed by a Sandmeyer reaction to introduce the bromine atom.
Caption: Retrosynthetic analysis via a Sandmeyer reaction.
Causality of Experimental Choices: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[8] This approach is particularly useful when direct bromination of the difluoromethoxylated phenol is either low-yielding or results in a mixture of regioisomers. The difluoromethoxylation of 4-amino-3-fluorophenol would precede the Sandmeyer reaction. It is important to note that the amino group may require protection during the difluoromethoxylation step.
Self-Validating System: Each step of this two-stage synthesis can be monitored and validated independently. The formation of the aniline intermediate can be confirmed by NMR and MS. The subsequent Sandmeyer reaction can be monitored by the disappearance of the aniline and the formation of the brominated product. The final product's identity is confirmed through comprehensive spectroscopic analysis.
Experimental Protocol: Two-Step Synthesis via Sandmeyer Reaction
Step 1: Difluoromethoxylation of 4-Amino-3-fluorophenol (with N-protection)
-
This step would first involve the protection of the aniline nitrogen (e.g., as an acetamide), followed by the difluoromethoxylation of the phenolic hydroxyl group using a similar protocol as described in Strategy 1. Subsequent deprotection of the amine would yield 3-Fluoro-4-(difluoromethoxy)aniline.
Step 2: Sandmeyer Bromination of 3-Fluoro-4-(difluoromethoxy)aniline
Materials:
-
3-Fluoro-4-(difluoromethoxy)aniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath, dissolve 3-Fluoro-4-(difluoromethoxy)aniline (1.0 eq) in 48% HBr.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.
Safety and Handling
Working with fluorinated and brominated aromatic compounds, as well as the reagents used in their synthesis, requires strict adherence to safety protocols.
-
Halogenated Aromatics: These compounds should be handled in a well-ventilated fume hood. They can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Difluoromethoxylation Reagents: Sodium chlorodifluoroacetate is a source of difluorocarbene, which is a reactive intermediate. The reaction should be conducted under an inert atmosphere.
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. Therefore, they should be prepared in situ and used immediately in solution. The reaction involves corrosive acids (HBr) and a toxic gas (nitrogen oxides can be evolved). All manipulations must be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
While 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is not a stock chemical, this guide demonstrates that its synthesis is well within the capabilities of a standard organic chemistry laboratory. By leveraging readily available precursors and established synthetic methodologies such as phenol difluoromethoxylation and the Sandmeyer reaction, researchers can access this valuable building block for their drug discovery and materials science programs. The strategic choice of synthetic route will be dictated by factors such as precursor availability, cost, and the specific requirements of the research project. Careful planning and adherence to safety protocols are paramount for the successful and safe execution of these syntheses.
References
-
Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11289-11299.[3]
-
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Key, J. (2026). Synthesizing a Polysubstituted Benzene Derivative. YouTube.[9]
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Mikami, K., & Vicic, D. A. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate.[4]
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Leas, D. A., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.[17]
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ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.[18]
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Ossila. 3-Fluoro-4-morpholinoaniline.[19]
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ResearchGate. (2022). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules.[21]
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PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.[22]
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MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones.[2]
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Royal Society of Chemistry. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications.[23]
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Wipf Group. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions.[24]
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BLD Pharm. 3-Fluoro-4-morpholinoaniline.[25]
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MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.[5]
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PubMed. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations.[6]
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1-Bromo-4-(difluoromethoxy)-2-fluorobenzene molecular weight
An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Due to its status as a potentially novel or specialized reagent, this document synthesizes information from structurally related analogues to project its physicochemical properties, outline a plausible synthetic pathway, discuss its chemical reactivity, and provide essential safety and handling protocols. The strategic placement of bromine, a difluoromethoxy group, and an additional fluorine atom on the benzene ring makes this molecule a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, the difluoromethoxy group (-OCHF₂) is increasingly utilized as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and lipophilicity without a significant increase in steric bulk.[3]
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene emerges as a trifecta of desirable functionalities for synthetic chemists:
-
A bromo group that serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]
-
A difluoromethoxy group at the 4-position, which enhances metabolic stability and modulates the electronic properties of the aromatic ring.[2][3]
-
A fluoro group at the 2-position, which further influences the molecule's electronics, conformation, and potential for hydrogen bonding interactions, while also providing an additional point for synthetic diversification or for tuning the reactivity of the adjacent bromo group.
This guide will delve into the core technical aspects of this promising, albeit not widely documented, chemical entity.
Physicochemical and Spectroscopic Properties
While experimental data for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is not extensively available in public databases, its properties can be reliably predicted based on its chemical structure and comparison with well-characterized analogues.
Core Properties
The fundamental properties are calculated and estimated as follows:
| Property | Value | Basis |
| Molecular Formula | C₇H₄BrF₃O | Calculation |
| Molecular Weight | 241.01 g/mol | Calculation |
| CAS Number | Not Assigned | Database Search |
| Appearance | Colorless to light yellow liquid | Extrapolation from analogues[3][4] |
| Boiling Point | ~170-190 °C | Extrapolation from 1-Bromo-2,4-difluorobenzene (146°C)[4] and 1-Bromo-4-(difluoromethoxy)benzene (~205°C)[3] |
| Density | ~1.6 - 1.7 g/mL at 25 °C | Extrapolation from analogues[5][6] |
Spectroscopic Characterization (Predicted)
Confirmation of the structure of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene would rely on a combination of spectroscopic techniques. The expected spectral data are:
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. δ 7.0-7.8 ppm) for the three aromatic protons, with coupling to each other and to the fluorine atoms. A characteristic triplet (or doublet of doublets) would be observed for the -OCHF₂ proton at approximately δ 6.5-7.0 ppm, with a large geminal coupling constant (²JHF) of around 70-80 Hz.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the bromine would appear around δ 110-120 ppm. The carbons attached to fluorine would show large C-F coupling constants. The difluoromethoxy carbon would be a triplet in the region of δ 115-120 ppm due to coupling with the two fluorine atoms.
-
¹⁹F NMR: This would be the most definitive technique. Two signals would be expected: one for the aromatic fluorine and one for the -OCHF₂ group. The aromatic fluorine would likely appear as a multiplet. The -OCHF₂ signal would appear as a doublet, coupled to its attached proton.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peaks would be observed at m/z 240 and 242.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene can be envisioned starting from the commercially available 3-fluoro-4-nitrophenol. This multi-step pathway leverages well-established and robust chemical transformations.
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stability and storage of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound of increasing interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for further synthetic elaboration, a fluorine atom, and a difluoromethoxy group, makes it a valuable building block for creating novel therapeutic agents. The difluoromethoxy (-OCHF₂) moiety, in particular, is recognized for its ability to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding interactions.[1][2]
Given the critical role of this intermediate in complex synthetic pathways, ensuring its purity and integrity is paramount. Degradation of the starting material can lead to the formation of impurities, reduced yields, and ultimately, compromised quality of the final active pharmaceutical ingredient (API). This guide, therefore, provides a comprehensive overview of the stability profile of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene and outlines field-proven protocols for its optimal storage and handling.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is the foundation for its proper handling and storage. While specific experimental data for this exact molecule is not extensively published, the properties can be reliably inferred from closely related structures and general chemical principles.
| Property | Value (Estimated/Inferred) |
| Chemical Name | 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene |
| Molecular Formula | C₇H₄BrF₃O |
| Molecular Weight | 257.01 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 180-220 °C |
| Density | Estimated to be ~1.7 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) |
Note: Physical properties are estimated based on structurally similar compounds such as 1-Bromo-4-(difluoromethoxy)benzene and other halogenated aromatics.
Stability Profile: A Mechanistic Perspective
The stability of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is governed by the interplay of its constituent functional groups: the aryl bromide, the aryl fluoride, and the difluoromethoxy ether.
Inherent Molecular Stability
The compound possesses a high degree of inherent stability due to its aromatic nature and the strong carbon-fluorine bonds. Halogenated aromatic compounds are known for their persistence in the environment, which is a testament to their chemical robustness.[3] The difluoromethoxy group is particularly valued in drug design for its high metabolic stability, suggesting it is resistant to enzymatic degradation and, by extension, many common chemical transformations.[4]
Potential Degradation Pathways
Despite its general stability, prolonged or improper storage can expose the molecule to degradation. The primary environmental factors of concern are moisture, light, and elevated temperatures.
-
Hydrolysis:
-
Aryl Halide Bonds (C-Br, C-F): The carbon-halogen bonds on the aromatic ring are significantly stronger and less susceptible to nucleophilic attack than their aliphatic counterparts. Hydrolysis of the C-Br bond to form the corresponding phenol is highly unlikely under standard storage conditions and typically requires harsh reagents and high temperatures.
-
Difluoromethoxy Group (C-O): The ether linkage is generally stable. However, under strongly acidic conditions, cleavage is possible. More relevant to long-term storage is the potential for slow hydrolysis of the C-F bonds within the difluoromethoxy group, which could theoretically lead to the formation of formate and hydrofluoric acid derivatives, although this is considered a very slow process under neutral pH and ambient conditions.
-
-
Photodegradation: Aromatic systems can absorb ultraviolet (UV) radiation, and halogenated aromatic compounds can be susceptible to photodegradation.[5] The energy from UV light can be sufficient to induce homolytic cleavage of the C-Br bond, which is the weakest of the carbon-halogen bonds in the molecule. This would generate aryl and bromine radicals, which could then initiate a cascade of secondary reactions, leading to dimerization, substitution products, or reaction with atmospheric oxygen.
-
Thermal Decomposition: While stable at ambient and moderately elevated temperatures, all organic molecules will decompose at sufficiently high temperatures. For halogenated aromatics, decomposition can lead to the release of toxic gases such as hydrogen bromide and hydrogen fluoride. It is crucial to store the compound away from sources of high heat.
-
Chemical Incompatibility: As with most organic compounds, 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is incompatible with strong oxidizing agents. Contact with such agents could lead to a vigorous and potentially hazardous reaction. Additionally, strong bases could potentially promote nucleophilic substitution reactions, although this would likely require elevated temperatures.
Recommended Storage and Handling Protocols
To preserve the integrity and purity of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, the following storage and handling protocols are essential. These are based on best practices for halogenated pharmaceutical intermediates.
Long-Term Storage ( > 6 months)
For optimal long-term stability, the following conditions should be maintained:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Minimizes all potential degradation pathways by reducing molecular kinetic energy. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture-driven hydrolysis. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light to prevent photodegradation and provides an inert, tight seal. |
| State | Neat liquid or as a solution in an anhydrous aprotic solvent | If stored in solution, ensure the solvent is high-purity and free of water and reactive contaminants. |
Short-Term Storage (Working Stock)
For day-to-day use in the laboratory:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Sufficient to slow degradation for short periods while allowing for easier access. |
| Atmosphere | Tightly sealed container | Minimizes exposure to atmospheric moisture and oxygen between uses. |
| Container | Original amber vial or a suitable sealed container | Maintains protection from light. |
Handling Procedures
Due to the hazardous nature of halogenated aromatic compounds, strict handling procedures must be followed:
-
Engineering Controls: All handling of the compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical splash goggles
-
A flame-retardant laboratory coat
-
-
Dispensing: Use clean, dry glassware or syringes for transferring the liquid. Avoid introducing moisture into the stock container.
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.
Protocol for Stability Assessment
A self-validating stability study is crucial to determine the re-test date for a specific batch of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene under your laboratory's storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6]
Experimental Design
-
Sample Preparation: Aliquot the test compound into multiple vials from a single, homogenous batch.
-
Storage Conditions: Place the vials under at least two, and preferably three, different storage conditions:
-
Long-Term: 2-8°C (or -20°C for extended studies)
-
Accelerated: 40°C / 75% Relative Humidity (RH)[7]
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Designate specific time points for analysis. For an accelerated study, this might be 0, 1, 3, and 6 months. For a long-term study, it could be 0, 3, 6, 9, 12, 18, and 24 months.[6]
Analytical Methodology
-
Primary Technique (Purity): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique. The method must be able to separate the parent compound from any potential degradation products.
-
Secondary Technique (Identity): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) should be used at the initial time point (T=0) to confirm the structure and at later time points if significant degradation is observed.
-
Tertiary Technique (Volatile Impurities): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and identify any volatile degradation products.
Step-by-Step Workflow
-
Time Zero (T=0) Analysis:
-
Withdraw a sample from the batch.
-
Perform full characterization: HPLC for initial purity, NMR for structural identity, and visual appearance. This is your baseline data.
-
-
Sample Storage:
-
Place the prepared aliquots in the designated stability chambers.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Perform HPLC analysis to determine the purity and quantify any degradation products.
-
Record the visual appearance.
-
-
Data Evaluation:
-
Compare the results at each time point to the T=0 data.
-
A "significant change" is typically defined as a failure to meet the established purity specification (e.g., >1% drop in purity).
-
If significant change occurs in the accelerated study, the re-test date will be determined by the long-term study data.
-
Conclusion
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a robust molecule that is stable under recommended storage conditions. Its primary vulnerabilities are exposure to high temperatures, UV light, and atmospheric moisture over extended periods. By adhering to the storage and handling protocols outlined in this guide—specifically, long-term storage at -20°C under an inert atmosphere and protection from light—researchers can ensure the compound's integrity and the reliability of their experimental results. Implementing a systematic stability testing program is a critical, self-validating measure to establish an appropriate re-test period and guarantee the quality of this valuable synthetic intermediate.
References
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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Sinochem Nanjing Corporation. (n.d.). 1-Bromo-4-Fluorobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals
The strategic incorporation of fluorine-containing moieties into bioactive molecules is a cornerstone of modern agrochemical design. These elements can significantly enhance the efficacy, metabolic stability, and overall performance of active ingredients.[1] 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a polysubstituted aromatic compound, serves as a high-value intermediate in the synthesis of novel pesticides.[2] The difluoromethoxy group (-OCHF₂), in particular, is a key pharmacophore that can modulate lipophilicity and metabolic pathways, often leading to improved biological activity.[3] This guide provides a detailed technical overview, application insights, and validated protocols for the effective utilization of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene in the synthesis of next-generation agrochemicals.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a key intermediate is paramount for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 1214386-70-5 | [2] |
| Molecular Formula | C₇H₄BrF₃O | N/A |
| Molecular Weight | 257.01 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | Not explicitly available; related compounds suggest >200°C at 760 mmHg | [5] |
| Storage | 2-8°C, away from heat and ignition sources | [2][6] |
Safety and Handling Precautions:
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7] It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[4] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Core Synthetic Applications in Agrochemical Development
The unique substitution pattern of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, offers multiple avenues for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular architectures.[5][8]
Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[9] In the context of agrochemical synthesis, this reaction allows for the introduction of diverse aryl or heteroaryl moieties at the 1-position of the benzene ring, a common strategy for tuning the biological activity of the final product.[10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The palladium(0) catalyst first undergoes oxidative addition to the aryl bromide (1-Bromo-4-(difluoromethoxy)-2-fluorobenzene). This is often the rate-determining step.[9] Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which regenerates the palladium(0) catalyst and yields the desired biaryl product.[11]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with a generic arylboronic acid.
Materials:
-
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.[12]
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[11]
-
Solvent System: The biphasic toluene/water system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Nucleophilic Aromatic Substitution (SNA r): Leveraging the Electron-Deficient Ring
The presence of three electron-withdrawing groups (bromine, fluorine, and difluoromethoxy) renders the aromatic ring of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene susceptible to nucleophilic aromatic substitution (SNA r).[5][13] This reaction pathway provides a means to introduce nucleophiles, such as amines or alkoxides, onto the aromatic core.
Mechanistic Principles
The SNA r reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex.[13]
Caption: Key steps in the Nucleophilic Aromatic Substitution (SNA r) mechanism.
Detailed Protocol: Synthesis of a Substituted Aniline Derivative
This protocol outlines a general procedure for the reaction of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with an amine nucleophile.
Materials:
-
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
-
Primary or secondary amine (1.5 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or a non-nucleophilic organic base like triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equivalent) and the amine (1.5 equivalents) in DMSO or DMF.
-
Add potassium carbonate or triethylamine (2.0 equivalents) to the mixture.
-
Heat the reaction to 80-120°C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Solvent: Aprotic polar solvents like DMSO or DMF are ideal for SNA r reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Base: A base is required to deprotonate the amine nucleophile or to neutralize the HBr formed during the reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Conclusion and Future Outlook
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a versatile and valuable building block for the synthesis of advanced agrochemicals. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling and in nucleophilic aromatic substitution provides a powerful platform for the creation of novel and efficacious active ingredients. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this key intermediate in their agrochemical discovery and development programs.
References
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- ScienceDirect. (n.d.).
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- ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene synthesis.
- Fisher Scientific. (2013).
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- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-fluorobenzene | CAS 460-00-4 | SCBT.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethoxy Motif
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of properties that distinguish it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogues.[2] It can enhance metabolic stability by blocking common sites of oxidative metabolism, modulate lipophilicity to improve cell permeability, and act as a weak hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[2][3][4]
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a key building block that provides a direct and versatile entry point for installing this powerful motif into complex molecular architectures.[5] Its utility is fully realized through palladium-catalyzed cross-coupling reactions, which are among the most robust and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[6][7] This guide provides an in-depth exploration of the reactivity of this substrate and detailed, field-proven protocols for its application in three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Substrate Profile: Understanding the Reactivity of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
The successful application of any building block begins with a thorough understanding of its intrinsic chemical properties. The structure of 1-bromo-4-(difluoromethoxy)-2-fluorobenzene features three key substituents that dictate its reactivity in palladium-catalyzed processes.
-
The Carbon-Bromine Bond (C1): This is the primary reactive site for cross-coupling. The C-Br bond is significantly weaker than the C-F or C-H bonds on the aromatic ring, making it the selective site for oxidative addition to a low-valent palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.[8][9][10]
-
The Ortho-Fluorine Atom (C2): This fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition at the adjacent C-Br bond.
-
The Para-Difluoromethoxy Group (C4): This group is also electron-withdrawing and is the source of the desirable physicochemical properties imparted to the final product. Its presence makes this building block highly valuable for creating novel pharmaceutical and agrochemical candidates.[11]
The selective reactivity of the C-Br bond allows for precise chemical modifications, leaving the fluoro and difluoromethoxy groups untouched to confer their beneficial properties onto the target molecule.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl and heteroaryl compounds from boronic acids or their derivatives.[12][13]
Mechanistic Rationale
The catalytic cycle is a well-established, three-step process. First, the aryl bromide undergoes oxidative addition to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where a boron-ate complex (formed by the reaction of the boronic acid with a base) transfers its organic group to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[10]
Protocol: Synthesis of a 4-(Difluoromethoxy)-2-fluoro-biphenyl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-4-(difluoromethoxy)-2-fluorobenzene with a generic arylboronic acid.
Materials & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Heating mantle or oil bath with temperature control
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table of Key Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a pre-formed Pd(0) complex. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, increasing reaction rates and efficiency, especially for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact yield. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers for the steps in the catalytic cycle, particularly for less reactive aryl bromides. |
II. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceutical compounds.[16]
Mechanistic Rationale
The classic Sonogashira reaction involves two interconnected catalytic cycles.[15] The palladium cycle mirrors that of other cross-couplings. The key difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This highly reactive species then rapidly transmetalates with the Ar-Pd(II)-Br complex, delivering the alkynyl group to the palladium center before reductive elimination furnishes the product.
Protocol: Synthesis of a 1-(Alkynyl)-4-(difluoromethoxy)-2-fluorobenzene
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF. Then, add the terminal alkyne (1.1 equiv) followed by a degassed amine base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction is often run at room temperature.[15]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired arylalkyne.
Table of Key Sonogashira Coupling Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are common and effective catalysts. Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which dramatically accelerates the transmetalation step. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent. It also scavenges the HBr formed. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are typically used to ensure solubility of all reaction components. |
| Temperature | Room Temperature to 60 °C | The reaction is famously mild, often proceeding efficiently at room temperature, which preserves sensitive functional groups.[16] |
III. Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard. It enables the coupling of aryl halides with a vast array of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The crucial C-N bond is formed in the final reductive elimination step, which releases the arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Protocol: Synthesis of a 4-(Difluoromethoxy)-2-fluoro-N-arylamine
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the strong base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry Schlenk flask.
-
Catalyst and Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Add 1-bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equiv).
-
Solvent and Amine Addition: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane). Finally, add the amine (1.2 equiv).
-
Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the target arylamine.
Table of Key Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd precursors that form the active Pd(0) catalyst in situ in the presence of the phosphine ligand. |
| Ligand | XPhos, RuPhos, BrettPhos | Very bulky, electron-rich biaryl phosphine ligands are essential. They stabilize the monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step. |
| Base | NaOtBu, KOtBu, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Steric hindrance prevents the base from acting as a nucleophile. |
| Solvent | Toluene, Dioxane, THF | Strictly anhydrous and deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation and side reactions with the strong base. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally needed to drive the reaction to completion, especially for less nucleophilic amines or sterically hindered substrates. |
General Experimental Workflow
Conclusion
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene stands out as a high-value building block for modern chemical synthesis. Its selective reactivity at the C-Br bond, combined with the powerful and predictable nature of palladium-catalyzed cross-coupling reactions, provides chemists with a reliable toolkit for creating novel molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions detailed herein represent core methodologies to forge C-C and C-N bonds, enabling the rapid diversification of molecular scaffolds and accelerating the discovery of new therapeutics and functional materials. The careful selection of catalyst, ligand, base, and solvent, as outlined in these protocols, is paramount to achieving high efficiency and success in these transformative reactions.
References
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Álvarez, E. et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]
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Langer, P. et al. (2013). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform. Available at: [Link]
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Alcázar, J. & de la Hoz, A. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. Available at: [Link]
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LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Available at: [Link]
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Gouverneur, V. et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Formation of (4-(difluoromethoxy)-2-fluorophenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the successful formation of the Grignard reagent, (4-(difluoromethoxy)-2-fluorophenyl)magnesium bromide. This valuable synthetic intermediate is often employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The presence of two electron-withdrawing groups, a fluoro and a difluoromethoxy substituent, on the aromatic ring presents significant challenges to the classical Grignard formation via direct insertion of magnesium. This guide will dissect the underlying chemical principles and provide a detailed, field-proven protocol utilizing a halogen-magnesium exchange reaction with a "Turbo Grignard" reagent. Furthermore, we will explore potential side reactions, offer troubleshooting strategies, and detail a method for in-situ trapping to confirm the successful formation of the desired organometallic species.
Introduction: The Challenge of Electron-Deficient Grignard Reagents
Grignard reagents are powerful nucleophiles, indispensable for the formation of carbon-carbon bonds.[1] Their synthesis typically involves the direct reaction of an organic halide with magnesium metal.[2] However, the electronic nature of the organic halide can dramatically influence the feasibility of this reaction. In the case of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, the aromatic ring is rendered electron-deficient by the inductive effects of the fluorine and difluoromethoxy substituents.[3] This deactivation of the carbon-bromine bond significantly hinders the oxidative addition of magnesium, often leading to sluggish or failed reactions under standard conditions.
To overcome this hurdle, alternative strategies must be employed. This guide will focus on the most reliable and efficient method for this specific substrate: the halogen-magnesium exchange reaction. This technique utilizes a more reactive, pre-formed Grignard reagent to exchange with the less reactive aryl bromide.[4] The rate of this exchange is dramatically accelerated by the use of "Turbo Grignard" reagents, which are complexes of a Grignard reagent with lithium chloride (i-PrMgCl·LiCl).[5] The presence of LiCl breaks down the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity.[5]
Reaction Mechanism and Rationale
The formation of (4-(difluoromethoxy)-2-fluorophenyl)magnesium bromide via halogen-magnesium exchange with i-PrMgCl·LiCl proceeds through a well-established mechanism. The highly reactive i-PrMgCl·LiCl acts as a powerful exchange reagent, selectively abstracting the bromine atom from the electron-deficient aromatic ring.
The overall transformation can be depicted as follows:
Figure 1: Halogen-Magnesium Exchange Reaction.
The key to the success of this reaction lies in the enhanced reactivity of the i-PrMgCl·LiCl complex, which overcomes the electronic deactivation of the starting aryl bromide.[5] The reaction is typically performed at low temperatures to maintain the stability of the functionalized Grignard reagent once formed.[6]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and troubleshooting advice integrated into the workflow.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene | >98% | Commercially Available | Store under inert atmosphere. |
| Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) | ~1.3 M in THF | Commercially Available | "Turbo Grignard" reagent. Handle under inert atmosphere.[7] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential for Grignard reactions.[8] |
| Iodine | Crystal, ACS Reagent | Commercially Available | For activation of magnesium (if using direct insertion). |
| Magnesium turnings | >99.5% | Commercially Available | For direct insertion method. |
| Anhydrous Diethyl Ether | DriSolv® or equivalent | Commercially Available | Alternative solvent. |
| Benzaldehyde | >99% | Commercially Available | For in-situ trapping. |
| Saturated aqueous NH4Cl solution | Prepared in-house | For quenching the reaction. | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Prepared in-house | For work-up. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen source with a manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Condenser
Protocol for Grignard Formation via Halogen-Magnesium Exchange
Figure 2: Workflow for Halogen-Magnesium Exchange.
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 eq) and anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath.
-
Addition of i-PrMgCl·LiCl: Slowly add the solution of i-PrMgCl·LiCl (~1.1 eq) dropwise via syringe over a period of 30 minutes. It is crucial to maintain the internal temperature below -10 °C during the addition to prevent decomposition of the Grignard reagent.
-
Reaction: Stir the resulting mixture at -15 °C for 1-2 hours. The reaction progress can be monitored by taking small aliquots, quenching them with a proton source (like methanol), and analyzing by GC-MS to observe the disappearance of the starting material and the appearance of 1-(difluoromethoxy)-3-fluorobenzene.
-
Confirmation by In-situ Trapping (Recommended):
-
To a separate flame-dried flask under an inert atmosphere, add a solution of benzaldehyde (1.2 eq) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly transfer the prepared Grignard reagent solution via cannula into the benzaldehyde solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be analyzed by NMR and MS to confirm the formation of (4-(difluoromethoxy)-2-fluorophenyl)(phenyl)methanol.
-
Alternative Protocol: Direct Insertion with Activated Magnesium
While less reliable for this substrate, direct insertion may be attempted with highly reactive magnesium.
-
Magnesium Activation: Place magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine and gently heat with a heat gun until the iodine sublimes and the color dissipates.[8] Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.
-
Reaction Initiation: Add a small amount of a solution of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene in anhydrous THF. The reaction should be initiated, as evidenced by a gentle reflux or a color change. Gentle warming may be necessary.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until most of the magnesium is consumed.
Note: This method is often plagued by long induction periods and may result in lower yields compared to the halogen-magnesium exchange.
Troubleshooting and Side Reactions
| Problem | Possible Cause | Solution |
| Reaction does not initiate (Direct Insertion) | Inactive magnesium surface. | Activate magnesium with iodine, 1,2-dibromoethane, or by sonication.[8] |
| Wet solvent or glassware. | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Low yield of Grignard reagent | Incomplete reaction. | Extend reaction time or use a more reactive method (halogen-magnesium exchange). |
| Decomposition of the Grignard reagent. | Maintain low temperatures, especially for the halogen-magnesium exchange protocol. | |
| Formation of homocoupling product (biaryl) | Wurtz-Fittig type reaction. | Use the halogen-magnesium exchange method at low temperatures. Avoid transition metal impurities.[9] |
A primary side reaction to be aware of is the Wurtz-Fittig coupling , where the Grignard reagent reacts with the starting aryl bromide to form a biaryl compound. This is more prevalent at higher temperatures and with the direct insertion method. The use of the halogen-magnesium exchange at low temperatures significantly mitigates this side reaction.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen).[10]
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
The reaction is exothermic. Maintain careful control of the addition rate and temperature.
-
Quenching of the reaction can be vigorous. Add the quenching solution slowly and at a low temperature.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The formation of (4-(difluoromethoxy)-2-fluorophenyl)magnesium bromide presents a synthetic challenge due to the electron-deficient nature of the starting material. However, by employing a halogen-magnesium exchange reaction with the highly reactive i-PrMgCl·LiCl "Turbo Grignard" reagent, this valuable intermediate can be prepared in a reliable and high-yielding manner. The protocol detailed in this guide, along with the accompanying mechanistic insights and troubleshooting advice, provides researchers with a robust framework for the successful synthesis and utilization of this and other challenging Grignard reagents in their synthetic endeavors.
References
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Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [Link]
-
The Grignard Reagents. Organometallics2001 , 20 (1), 1-3. [Link]
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Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angew. Chem. Int. Ed.2003 , 42 (36), 4302–4320. [Link]
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Kharasch, M. S.; Fields, E. K. Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction of Grignard Reagents with Organic Halides. J. Am. Chem. Soc.1941 , 63 (9), 2316–2320. [Link]
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Lee, J.-S.; Velarde-Ortiz, R.; Guijarro, A.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. J. Org. Chem.2000 , 65 (17), 5428–5430. [Link]
-
Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Acc. Chem. Res.1990 , 23 (9), 286–293. [Link]
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Wikipedia. Grignard reagent. [Link]
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making Grignard reagents - YouTube. [Link]
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Wang, X.; et al. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chem. Commun., 2014 , 50, 10592-10603. [Link]
-
Rieke, R. D.; Bales, S. E.; Hudnall, P. M.; Burns, T. P.; Poindexter, G. S. Highly reactive magnesium for the synthesis of Grignard reagents. Preparation and reactions of functionalized Grignard reagents. J. Am. Chem. Soc.1979 , 101 (17), 4994–5002. [Link]
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
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LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Dhayalan, V.; et al. Synthesis of chiral ketone-imine type Schiff base ligands from 3,4,5-trifluorobromobenzene. Tetrahedron: Asymmetry2013, 24 (9-10), 543-547.
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Harvey, S.; et al. Application of Magnesium-Anthracene Compounds in the Synthesis of Grignard Reagents. J. Org. Chem.1988 , 53 (14), 3134–3140. [Link]
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Synthesis and Preparation of Grignard Reagent - Research and Reviews. [Link]
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Making a Grignard reagent from elemental magnesium - YouTube. [Link]
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The Grignard Reagents: Their Preparation - Ursinus Digital Commons. [Link]
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Garst, J. F. The Grignard Reaction – Unraveling a Chemical Puzzle. Chem. Rev.1991 , 91 (5), 897–911. [Link]
-
Barl, N. M.; Werner, V.; Sämann, C.; Knochel, P. THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES2014 , 88 (2), 827. [Link]
-
Rachon, J.; Walborsky, H. M. MECHANISM OF GRIGNARD REAGENT FORMATION. FURTHER EVIDENCE FOR THE SURFACE NATURE OF THE REACTION. Tetrahedron Lett.1989 , 30 (52), 7345–7348. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Grignard Reagent Formation - From the Lab to Industry (English) - YouTube. [Link]
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Knochel, P.; et al. Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Org. Lett.2020 , 22 (19), 7484–7488. [Link]
-
University of Wisconsin-Madison. Formation of Grignard Reagents from Organic Halides. [Link]
-
Chua, Y.-Y.; Duong, H. A. Iron-catalyzed biaryl cross-coupling reaction of aryl chlorides with aryl Grignard reagents. Chem. Commun.2014 , 50 (61), 8424–8427. [Link]
-
Stolis, I. R.; Hanusa, T. P. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules2020 , 25 (3), 570. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into one of the most critical parameters in modern synthetic chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your optimizations are both rational and robust.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to catalyst loading in cross-coupling reactions.
Q1: What is "catalyst loading" and why is it so important?
A1: Catalyst loading refers to the amount of catalyst used in a reaction, typically expressed as a mole percentage (mol %) relative to the limiting reagent.[1] It is a critical parameter because it directly influences reaction rate, efficiency, cost, and product purity. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can increase costs, lead to side reactions, and complicate product purification due to residual metal contamination.[1][2] The goal is to find the optimal loading that provides a balance between high conversion, good selectivity, and practical reaction times.[2]
Q2: What is a typical catalyst loading range for common cross-coupling reactions?
A2: While the optimal loading is highly dependent on the specific reaction, substrates, and ligand, there are general starting points. For many palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, a typical starting range for screening is 1-2 mol %.[3] For highly active catalyst systems or when optimizing for large-scale synthesis, loadings can often be reduced to 0.1 mol % or even into the parts-per-million (ppm) range.[1][4] Conversely, for challenging substrates, such as sterically hindered aryl chlorides, higher loadings of up to 5 mol % may be necessary to achieve reasonable conversion.[1][5]
Q3: Should I use a palladium(0) or palladium(II) source? What are "precatalysts"?
A3: The active catalyst in most cross-coupling reactions is a palladium(0) species.[6] While you can use Pd(0) sources like Pd(PPh₃)₄, they can be unstable. More commonly, stable Pd(II) salts like Pd(OAc)₂ or PdCl₂ are used, which are reduced in situ to Pd(0).[7][8]
"Precatalysts" are well-defined, air- and moisture-stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species under reaction conditions.[7][9] They often incorporate a ligand and have a specific palladium-to-ligand ratio, which can improve reaction consistency.[10] Using precatalysts is often a best practice as it can lead to more reliable and reproducible results.[9]
Q4: How does the ligand-to-metal ratio affect the reaction?
A4: The ligand-to-metal ratio is a crucial parameter to optimize. For many cross-coupling reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal.[10] Excess ligand can sometimes stabilize the catalyst and prevent decomposition, but it can also inhibit the reaction by creating a less reactive, coordinatively saturated metal center.[6][11] The optimal ratio is highly dependent on the specific ligand and reaction, so it is often a parameter that needs to be screened.
Q5: Can I simply increase the catalyst loading to speed up a sluggish reaction?
A5: While increasing catalyst loading can often increase the reaction rate, it's not always the best solution and can sometimes be detrimental.[9] Higher catalyst concentrations can lead to an increase in side reactions and the formation of impurities.[1] It can also lead to catalyst decomposition pathways becoming more prominent. Before increasing the catalyst loading, it is often better to first investigate other parameters such as temperature, base, solvent, and ligand choice.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading.
Problem: Low or No Conversion
This is one of the most common issues. A logical, step-by-step approach can help identify the root cause.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low or no conversion.
Detailed Explanations:
-
Verify Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can degrade upon exposure to air and moisture.[12] Always start by running a control reaction with a fresh batch of catalyst and substrates that are known to work. If this control fails, the issue is likely with the catalyst itself.
-
Check Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.[9] For example, some functional groups can act as inhibitors.[3] Ensure solvents are anhydrous, as water can interfere with many cross-coupling reactions.
-
Review Reaction Setup: Cross-coupling reactions are often sensitive to oxygen, which can deactivate the catalyst.[3] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9] Inadequate mixing can also be an issue, especially in heterogeneous reactions.[9]
-
Optimize Reaction Conditions: Before increasing catalyst loading, explore other reaction parameters. Increasing the temperature can often overcome activation energy barriers.[9] The choice of base and solvent can also have a profound impact on the reaction outcome.[1]
-
Re-evaluate Catalyst System: If the above steps do not lead to improvement, the catalyst system itself may not be optimal for the given substrates.
-
Ligand Screening: The ligand plays a critical role in stabilizing the catalyst and promoting the desired catalytic cycle.[13] Screening a panel of ligands is often a highly effective strategy.
-
Systematic Increase in Catalyst Loading: If a small amount of product is observed, a systematic increase in catalyst loading (e.g., in 0.5 mol % increments) can be beneficial.[14] Monitor the reaction progress to find the point of diminishing returns, where increasing the catalyst loading no longer improves the yield or rate significantly.
-
Problem: Catalyst Decomposition (Reaction Stalls or Turns Black)
A color change to black often indicates the formation of palladium black, a sign of catalyst decomposition.
Causative Factors and Mitigation Strategies:
-
High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Inappropriate Ligand: The ligand stabilizes the active catalytic species. If the ligand is not suitable, the catalyst can aggregate and precipitate as palladium black. Consider using a more robust or sterically bulky ligand that can better protect the metal center.
-
Incorrect Ligand-to-Metal Ratio: Too little ligand can leave the catalyst exposed and prone to decomposition. Conversely, too much ligand can sometimes promote side reactions that lead to catalyst deactivation. Experiment with different ligand-to-metal ratios.[11]
-
Oxidative Deactivation: The presence of oxygen can lead to catalyst deactivation.[3] Ensure rigorous exclusion of air from the reaction vessel.[9]
Problem: High Levels of Side Products
The formation of significant side products indicates a loss of selectivity.
Key Optimization Parameters to Address Selectivity:
| Parameter | Rationale | Recommended Action |
| Catalyst Loading | High catalyst loading can sometimes promote undesired reaction pathways.[1] | Decrease the catalyst loading incrementally to see if selectivity improves. |
| Temperature | Lower temperatures often favor the desired kinetic product over thermodynamic side products. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Ligand Choice | The steric and electronic properties of the ligand are key to controlling selectivity. | Screen a diverse set of ligands to identify one that favors the desired product. |
| Base | The strength and nature of the base can influence which reaction pathways are accessible. | Screen different bases (e.g., organic vs. inorganic, strong vs. weak). |
Problem: Poor Reproducibility
Inconsistent results are a common frustration in cross-coupling reactions.
Factors Affecting Reproducibility:
-
Inert Atmosphere Technique: Minor variations in the exclusion of air and moisture can have a significant impact. Standardize your procedure for making the reaction vessel inert.[9]
-
Reagent Quality: The purity of reagents, especially the catalyst, ligands, and base, can vary between batches. Use high-purity reagents from a reliable source.
-
Precise Measurement: Ensure accurate measurement of all reaction components, especially the catalyst and ligand, which are used in small quantities.
-
Use of Precatalysts: Using well-defined precatalysts can significantly improve reproducibility compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[7][9]
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalyst Loading
This protocol is designed for the initial optimization of catalyst loading using a 96-well plate format.
-
Stock Solution Preparation:
-
Prepare a stock solution of the limiting reagent in a suitable anhydrous solvent.
-
Prepare a stock solution of the other coupling partner and the base in the same solvent.
-
Prepare a series of stock solutions of the palladium catalyst and ligand at different concentrations, corresponding to the desired range of catalyst loadings to be screened (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 mol %).
-
-
Reaction Setup in 96-Well Plate:
-
Under an inert atmosphere, dispense the stock solution of the limiting reagent into each well of the 96-well plate.
-
Add the stock solution of the other coupling partner and base to each well.
-
Add the different catalyst stock solutions to the designated wells.
-
Seal the plate securely.
-
-
Reaction and Analysis:
-
Place the plate on a shaker with heating capabilities and run the reaction for a predetermined time.
-
After the reaction is complete, quench the reactions in each well.
-
Analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS.[15]
-
-
Data Interpretation:
-
Plot the product yield as a function of catalyst loading to identify the optimal range.
-
Protocol 2: Stepwise Optimization on the Bench
This protocol is for a more traditional, stepwise optimization of catalyst loading.
-
Initial Reaction:
-
If Reaction is Successful:
-
Attempt to lower the catalyst loading in a stepwise manner (e.g., from 2 mol % to 1.5 mol %, then to 1.0 mol %, etc.) while keeping all other parameters constant.
-
For each new loading, monitor the reaction to ensure it still proceeds to completion in a reasonable timeframe. The goal is to find the lowest possible loading that maintains high yield and an acceptable reaction rate.
-
-
If Reaction is Sluggish or Fails:
-
Before increasing the catalyst loading, first optimize other parameters as outlined in the troubleshooting guide (temperature, solvent, base, ligand).[9]
-
Once the reaction conditions are more optimized, you can then revisit the catalyst loading to see if it can be minimized.
-
Visualizing the Catalytic Cycle and Deactivation
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: Generalized catalytic cycle for cross-coupling and potential deactivation pathways.
This diagram illustrates the key steps: oxidative addition of the electrophile to the Pd(0) center, transmetalation with the nucleophilic coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6] Catalyst deactivation can occur from both the Pd(0) and Pd(II) states.[17]
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation.
-
Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications.
-
High-Throughput Screening Techniques in Catalysis.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
-
Best practices in catalyst screening. ResearchGate.
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI.
-
Heck Reaction—State of the Art. MDPI.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
-
Unleashing high-throughput reaction screening. Unchained Labs.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Heck Reaction. Organic Chemistry Portal.
-
From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. ResearchGate.
-
Failed suzuki coupling, any suggenstions?. Reddit.
-
Optimization of conditions for the Heck reaction. ResearchGate.
-
Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis. BenchChem.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
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Technical Support Center: Scale-Up Synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of scaling up this important fluorinated building block.
The difluoromethoxy group (-OCHF₂) is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1] The target molecule, 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. However, its synthesis, particularly at scale, presents a unique set of challenges. This guide provides practical, field-proven insights to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene at an industrial scale?
The most prevalent and scalable approach involves a two-step sequence starting from 4-bromo-3-fluorophenol:
-
Difluoromethylation: The phenolic hydroxyl group of 4-bromo-3-fluorophenol is converted to a difluoromethoxy group.
-
Aromatic Bromination: While the starting material is already brominated, in an alternative pathway, one might start with 2-fluoro-4-aminophenol, proceed with difluoromethylation, followed by a Sandmeyer-type reaction to introduce the bromine. However, the direct difluoromethylation of the brominated phenol is generally more straightforward.
Q2: Which difluoromethylating agent is recommended for scale-up?
While several reagents can achieve difluoromethylation, for large-scale synthesis, the choice is critical and balances reactivity, cost, safety, and ease of handling.
| Reagent | Advantages | Disadvantages |
| Chlorodifluoromethane (Freon R-22) | Historically used, effective. | Ozone-depleting substance, gaseous (handling challenges), potential for byproduct formation (dimers, trimers).[1] |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Stable solid, commercially available in bulk, relatively low environmental impact, enables chromatography-free protocols.[1][2] | Requires thermal decarboxylation to generate difluorocarbene, which can be exothermic. |
| Fluoroform (HCF₃) | Cost-effective.[3] | Gaseous, requires specialized high-pressure equipment, can have poor mixing efficiency in batch reactors.[3] |
| Diethyl bromodifluoromethylphosphonate | Efficient, environmentally benign. | Can be more expensive for large-scale use. |
For scalability and environmental considerations, sodium chlorodifluoroacetate is often the preferred reagent.[1]
Q3: What are the key safety concerns during the synthesis?
The primary safety concerns revolve around the handling of reagents and the reaction conditions:
-
Difluoromethylating Agents: Gaseous reagents like chlorodifluoromethane and fluoroform pose inhalation hazards and require well-ventilated areas and specialized handling procedures.[4]
-
Exothermic Reactions: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate is often exothermic and requires careful temperature control to prevent runaway reactions.
-
Corrosive Reagents: Bromination steps may involve corrosive materials like liquid bromine, necessitating appropriate personal protective equipment (PPE) and reactor materials.
-
Pressure Build-up: Reactions involving gaseous reagents or byproducts can lead to pressure build-up in closed systems. Reactors must be equipped with appropriate pressure relief systems.
Q4: What are the expected challenges during purification at scale?
Large-scale purification of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene can be challenging due to:
-
Formation of Isomeric Impurities: Bromination of a substituted benzene ring can potentially lead to the formation of regioisomers, which may have close boiling points, making distillation difficult.
-
Emulsion Formation: During aqueous workup, the presence of fluorinated compounds can lead to the formation of stable emulsions, complicating phase separation.[1] The use of brine washes or the addition of a small amount of a different organic solvent can help to break these emulsions.
-
High Boiling Point of the Product: The product has a relatively high boiling point, which may require vacuum distillation for purification to prevent thermal degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.
Problem 1: Incomplete Difluoromethylation Reaction
Symptoms:
-
Low conversion of 4-bromo-3-fluorophenol detected by in-process controls (e.g., GC, HPLC).
-
Significant amount of starting material recovered after workup.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Base | The phenolic proton must be removed to form the more nucleophilic phenoxide for the reaction with difluorocarbene to proceed efficiently. | Ensure at least a stoichiometric amount of a suitable base (e.g., potassium carbonate, cesium carbonate) is used. For scale-up, ensure efficient mixing to prevent localized areas of low base concentration. |
| Low Reaction Temperature | The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature threshold. | Gradually increase the reaction temperature, monitoring for the onset of the reaction (e.g., off-gassing, exotherm). Maintain the optimal temperature for the duration of the reaction. |
| Poor Mixing | In a large reactor, inefficient stirring can lead to poor mass transfer between the solid base, the liquid solvent, and the dissolved phenol and difluoromethylating agent. | Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) and optimize the stirring speed to ensure a homogeneous reaction mixture. |
| Deactivation of Difluorocarbene | Difluorocarbene is a reactive intermediate and can be quenched by protic sources other than the desired phenol. | Ensure all reagents and solvents are sufficiently dry. Water can compete with the phenoxide for the difluorocarbene. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple peaks observed in the GC or LC-MS analysis of the crude product.
-
Difficulty in isolating the pure product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-bromination | If a bromination step is performed, harsh conditions or excess bromine can lead to the formation of di- or tri-brominated species. | Carefully control the stoichiometry of the brominating agent. Optimize the reaction temperature and time to favor mono-bromination. Consider using a milder brominating agent if necessary. |
| Formation of Dimer/Trimer Byproducts | When using chlorodifluoromethane, side reactions can lead to the formation of oligomeric byproducts.[1] | Switch to a difluoromethylating agent less prone to such side reactions, such as sodium chlorodifluoroacetate. |
| Isomer Formation | Depending on the synthetic route, isomeric products may form. | Characterize the isomeric impurities to understand their formation. Adjust reaction conditions (e.g., temperature, catalyst) to improve regioselectivity. Purification via fractional distillation or crystallization may be necessary. |
Problem 3: Difficult Workup and Phase Separation
Symptoms:
-
Persistent emulsion at the aqueous-organic interface.
-
Loss of product into the aqueous layer.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Fluorinated Compound Properties | The presence of the difluoromethoxy group can alter the interfacial tension, promoting emulsion formation. | Add a saturated brine solution during the wash steps. A small amount of a different, less polar organic solvent can also help break the emulsion. Allow for longer separation times in the reactor or use a specialized liquid-liquid separator. |
| Fine Particulate Matter | Insoluble salts or other fine solids can stabilize emulsions. | Filter the reaction mixture before quenching and workup to remove any particulate matter. |
Experimental Protocols
Protocol 1: Scale-Up Difluoromethylation of 4-bromo-3-fluorophenol using Sodium Chlorodifluoroacetate
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-bromo-3-fluorophenol | 121219-03-2 | 191.00 | 1.0 |
| Sodium Chlorodifluoroacetate | 1895-39-2 | 152.46 | 1.5 - 2.0 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 2.0 - 2.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
Procedure:
-
Reactor Setup: Charge a suitably sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-bromo-3-fluorophenol and anhydrous potassium carbonate.
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF to the reactor. Stir the mixture to form a slurry.
-
Reagent Addition: Gradually add sodium chlorodifluoroacetate to the slurry at room temperature.
-
Heating: Slowly heat the reaction mixture to 90-100 °C. An exotherm may be observed. Maintain the temperature and monitor the reaction progress by GC.
-
Reaction Completion: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quenching and Workup: Slowly add water to the reaction mixture to quench any unreacted species and dissolve the inorganic salts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Washing: Wash the organic layer with water and then with brine to remove residual DMF and salts. Be prepared for potential emulsion formation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Logic for Incomplete Difluoromethylation
Caption: Decision tree for troubleshooting an incomplete reaction.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
Sperry, J. B., Farr, R. M., Levent, M., Ghosh, M., Hoagland, S. M., Varsolona, R. J., & Sutherland, K. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860. [Link]
-
Zafrani, Y., Yeffet, D., Gali, S., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 797–804. [Link]
-
Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863. [Link]
-
Kappe, C. O. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(10), 5895-5923. [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluorophenol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]
Sources
Validation & Comparative
A Head-to-Head Battle for Stability: Difluoromethoxy vs. Trifluoromethoxy Groups in Drug Design
A Senior Application Scientist's Guide to Navigating Metabolic Hotspots
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to fluorine to fortify molecules against metabolic breakdown. The introduction of fluorinated motifs is a well-established strategy to enhance pharmacokinetic properties, and among the arsenal of fluorine-containing groups, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties have emerged as powerful tools.[1][2] This guide provides an in-depth comparison of these two critical bioisosteres, offering a nuanced understanding of their respective impacts on metabolic stability, supported by mechanistic insights and detailed experimental protocols.
The Stability Conundrum: Why Fluorinate?
Metabolic instability is a primary cause of drug failure, leading to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites.[3] The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the primary drivers of Phase I metabolic transformations, often targeting electron-rich and sterically accessible sites on a drug molecule.[4] The introduction of fluorine can dramatically alter a molecule's susceptibility to CYP-mediated metabolism by leveraging the unique properties of the carbon-fluorine bond—the strongest single bond in organic chemistry.[5] This high bond strength makes C-F bonds significantly more resistant to enzymatic cleavage compared to their C-H counterparts.[6]
Difluoromethoxy (-OCHF₂): The Versatile Contender
The difluoromethoxy group is increasingly recognized as a valuable bioisostere for methoxy or hydroxyl groups, offering a compelling balance of metabolic stability and nuanced physicochemical properties.[7] While the presence of two fluorine atoms significantly shields the ether from oxidative O-dealkylation, the remaining C-H bond presents a potential, albeit often minor, site for metabolism.
The metabolic fate of the -OCHF₂ group, though generally stable, can involve CYP-mediated oxidation of the difluoromethyl carbon. This process is significantly more challenging for the enzyme than oxidizing a methyl group due to the electron-withdrawing nature of the adjacent fluorine atoms.
Key Attributes of the -OCHF₂ Group:
-
Enhanced Metabolic Stability: Offers a substantial improvement in stability compared to a methoxy group, effectively hindering O-dealkylation.[3]
-
Modulated Lipophilicity: Increases lipophilicity to a lesser extent than the -OCF₃ group, which can be advantageous in optimizing a drug's overall ADME profile.
-
Hydrogen Bond Donor Potential: The hydrogen atom in the -OCHF₂ group can act as a weak hydrogen bond donor, potentially enabling favorable interactions within a target's binding pocket.[7]
Trifluoromethoxy (-OCF₃): The Apex of Stability
The trifluoromethoxy group is widely regarded as one of the most metabolically robust functional groups in the medicinal chemist's toolkit.[4] The complete replacement of hydrogens with fluorine atoms on the methoxy group effectively eliminates the possibility of oxidative dealkylation at that position.
The exceptional stability of the -OCF₃ group is attributed to the strength of the C-F bonds and the steric hindrance provided by the three fluorine atoms, which effectively shield the ether linkage from enzymatic attack.[4] Metabolism of a compound containing an -OCF₃ group typically occurs at other, more labile positions on the molecule.[1]
Key Attributes of the -OCF₃ Group:
-
Exceptional Metabolic inertness: Generally considered one of the most stable functional groups, highly resistant to metabolic degradation.[4]
-
Significant Increase in Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and target engagement but may also increase non-specific binding if not carefully balanced.[2][4]
-
Strong Electron-Withdrawing Effects: Powerfully influences the electronic properties of the parent molecule, which can impact target affinity and pKa.[4]
Comparative Analysis: A Qualitative Showdown
| Feature | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Rationale & Supporting Evidence |
| Metabolic Stability | High | Exceptionally High | The C-F bond is stronger than the C-H bond, making both groups more stable than -OCH₃. The -OCF₃ group lacks a C-H bond, rendering it more resistant to oxidative metabolism.[4][6] |
| Primary Metabolic Pathway | Potential for C-H oxidation | Metabolism on other parts of the molecule | The C-H bond in -OCHF₂ can be a minor metabolic soft spot. The -OCF₃ group is generally inert. |
| Lipophilicity (Hansch π parameter) | Lower increase (π ≈ +0.42) | Higher increase (π ≈ +1.04) | The additional fluorine atom in -OCF₃ significantly increases lipophilicity.[2] |
| Hydrogen Bonding Potential | Weak H-bond donor | H-bond acceptor (oxygen lone pairs) | The hydrogen in -OCHF₂ can participate in hydrogen bonding, which is not possible for -OCF₃.[7] |
| Prevalence in Approved Drugs | Increasing | More established | The -OCF₃ group has a longer history of use in medicinal chemistry. |
Experimental Protocol: Assessing Metabolic Stability In Vitro
To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development. This assay provides key parameters such as intrinsic clearance (Clᵢₙₜ) and half-life (t₁/₂).
Objective:
To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, a rich source of CYP enzymes.
Materials:
-
Test compounds (e.g., -OCHF₂ and -OCF₃ analogues)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (high and low clearance)
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Dilute the compounds to the final incubation concentration (typically 1 µM) in phosphate buffer.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a suspension of HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add the test compound solution to the HLM suspension.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
-
Time-Course Sampling:
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately terminate the reaction in the collected aliquots by adding a threefold volume of cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ = (0.693 / t₁/₂) / (protein concentration).
-
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the metabolic pathways and the experimental workflow.
Figure 1. Hypothesized metabolic pathway for the -OCHF₂ group and the general metabolic inertness of the -OCF₃ group.
Figure 2. Experimental workflow for the in vitro microsomal metabolic stability assay.
Conclusion: A Strategic Choice
The decision to incorporate a difluoromethoxy or a trifluoromethoxy group is a strategic one, guided by the specific objectives of the drug discovery program. The -OCF₃ group offers an unparalleled level of metabolic stability, making it an excellent choice for blocking a known metabolic liability. However, its significant contribution to lipophilicity must be carefully managed. The -OCHF₂ group provides a more nuanced approach, offering a substantial enhancement in metabolic stability with a more moderate increase in lipophilicity and the potential for beneficial hydrogen bonding interactions.
Ultimately, the optimal choice depends on a holistic assessment of the structure-activity and structure-property relationships of the compound series. The robust in vitro assays described in this guide are essential for empirically validating these design strategies and selecting candidates with the highest probability of success in their journey from the laboratory to the clinic.
References
-
Dohle, W., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Cavaliere, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
ResearchGate. (2018). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Dihel, L., et al. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions. [Link]
-
Cook, C. S. (2010). The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms. The AAPS Journal. [Link]
-
Sam, J. (2024). Elimination Half-Life Of Drugs. StatPearls. [Link]
-
Wang, Y., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. Molecules. [Link]
-
ResearchGate. (2010). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
-
Gouverneur, V., et al. (2015). (18)F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [(18)F]Fluoride. Angewandte Chemie International Edition. [Link]
-
Tlili, A., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: C-Br vs. C-F Bonds in Cross-Coupling
This guide provides an in-depth technical comparison of Carbon-Bromine (C-Br) versus Carbon-Fluorine (C-F) bond reactivity in cross-coupling reactions. It is designed for researchers optimizing synthetic routes for pharmaceutical intermediates where fluorination is critical for metabolic stability.
Executive Summary: The Stability-Reactivity Paradox
In the landscape of transition-metal catalysis, C-Br and C-F bonds represent opposite ends of the reactivity spectrum. The C-Br bond is the "workhorse" of cross-coupling—weak enough to undergo facile oxidative addition yet stable enough for storage. Conversely, the C-F bond is the "fortress"—the strongest single bond to carbon, generally inert to standard palladium catalysis, yet capable of unique reactivity under nickel catalysis.
For drug development, this dichotomy is a strategic asset. It allows for orthogonal functionalization : coupling at a C-Br site while retaining the C-F motif to modulate lipophilicity and metabolic stability (e.g., blocking P450 oxidation).
Key Physical Properties Comparison[1][2][3]
| Property | C-Br Bond | C-F Bond | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~68 kcal/mol (285 kJ/mol) | ~116 kcal/mol (485 kJ/mol) | C-F requires significantly higher activation energy or specialized catalysts (Ni). |
| Bond Length | ~1.94 Å | ~1.35 Å | Shorter C-F bond leads to poor orbital overlap with large metal centers like Pd. |
| Electronegativity Difference | High polarity of C-F creates strong electrostatic interactions but low covalent reactivity. | ||
| LUMO Energy | Low ( | High ( | C-Br is more accessible for electron transfer from metal catalysts (Oxidative Addition). |
Mechanistic Divergence: Palladium vs. Nickel[4][5][6][7][8]
The choice of metal dictates the reaction pathway. Palladium (Pd) relies on a standard two-electron oxidative addition favored by softer, weaker bonds (C-Br). Nickel (Ni), being smaller and more nucleophilic, can access harder bonds (C-F) and single-electron transfer (SET) pathways.
Diagram 1: Catalytic Divergence Pathway
This flow chart illustrates the mechanistic decision process based on the bond type.
Caption: Mechanistic divergence showing Pd-preference for C-Br (retention of C-F) vs. Ni-requirement for C-F activation.
Detailed Reactivity Analysis
A. The C-Br Bond: The Kinetic Favorite
In a Suzuki-Miyaura coupling using Pd(PPh
-
Mechanism: Concerted three-center transition state.
-
Chemoselectivity: In a substrate containing both Ar-Br and Ar-F (e.g., 1-bromo-4-fluorobenzene), Pd exclusively attacks the C-Br bond. The C-F bond acts as a spectator, remaining stable throughout the cycle.
-
Application: Synthesis of fluorinated biaryls where the fluorine atom is required in the final API (Active Pharmaceutical Ingredient).
B. The C-F Bond: The Kinetic Challenge
The C-F bond is inert to Pd(0) under standard conditions due to the high energy of the
-
Nickel Catalysis: Ni(0) is smaller (better orbital overlap with C-F) and more electron-rich.
-
Lewis Acid Assistance: Additives like Li
, Mg , or Zr species coordinate to the fluorine atom, weakening the C-F bond (pull-push mechanism). -
Electron-Deficient Arenes: C-F bonds on electron-poor rings (e.g., polyfluorobenzenes, pyridines) are more susceptible to Nucleophilic Aromatic Substitution (
)-type oxidative addition.
Experimental Protocols
The following protocols demonstrate the operational differences. Protocol A uses C-Br reactivity to preserve C-F. Protocol B forces C-F activation.
Protocol A: Chemoselective Coupling of C-Br (C-F Retention)
Target: 4'-Fluoro-biphenyl-4-carbonitrile from 1-bromo-4-fluorobenzene.
-
Reagents:
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (1-3 mol%) — High turnover for C-Br. -
Base: K
CO (2.0 equiv) -
Solvent: Toluene/Water (4:1) or 1,4-Dioxane.
-
-
Procedure:
-
Charge a Schlenk flask with aryl bromide, boronic acid, base, and catalyst under Argon.
-
Add degassed solvent.
-
Heat to 80-100 °C for 4-12 hours.
-
Monitoring: TLC/HPLC will show consumption of bromide. The C-F peak in
F NMR will remain unchanged (approx -110 to -120 ppm).
-
-
Outcome: Exclusive formation of the biaryl with the Fluorine atom intact.
Protocol B: Nickel-Catalyzed C-F Activation
Target: Defluorinative coupling of fluorobenzene derivatives.
-
Reagents:
-
Fluoroarene (activated, e.g., polyfluorinated or ortho-directing group) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Ni(COD)
(10 mol%) — Essential for C-F insertion. -
Ligand: PCy
(20 mol%) or ICy (NHC ligand) — Electron-rich ligands boost Ni nucleophilicity. -
Base: CsF or K
PO (2.0 equiv) — Cs+ aids in fluoride abstraction. -
Solvent: Toluene or THF.
-
-
Procedure:
-
Glovebox Required: Ni(COD)
is extremely air-sensitive. Weigh inside a glovebox. -
Combine Ni source, ligand, substrate, and base in a sealed vial.
-
Heat to 100-120 °C for 12-24 hours.
-
Mechanism Note: The reaction generates Ni-F species. The presence of Lewis acidic cations (Li+, Mg2+, or excess Cs+) helps drive the equilibrium by precipitating metal fluorides.
-
-
Outcome: Replacement of the Fluorine atom with the aryl group (C-C bond formation).
Comparative Data Summary
The following table summarizes experimental expectations for a cross-coupling reaction involving phenyl-X substrates.
| Parameter | C-Br Coupling (Standard) | C-F Coupling (Activation) |
| Catalyst System | Pd(OAc) | Ni(COD) |
| Temperature | 60 °C - 100 °C | 100 °C - 140 °C |
| Reaction Time | 1 - 12 hours | 12 - 48 hours |
| Typical Yield | > 90% | 40 - 80% (Substrate dependent) |
| Limiting Factor | Steric hindrance | Electronic activation of C-F bond |
| Side Reactions | Dehalogenation (minor) | Hydrodefluorination, Homocoupling |
Diagram 2: Chemoselectivity Logic Tree
Use this logic flow to determine the correct synthetic strategy.
Caption: Decision tree for selecting Pd vs. Ni based on the desire to retain or react the C-F bond.
References
-
C-F Bond Activation Overview: Ahrens, T., et al. "Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation." Chemical Reviews, 2015. [Link]
-
Mechanistic Studies on Ni-Catalyzed Coupling: Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent Advances in Homogeneous Nickel Catalysis." Nature, 2014. [Link]
-
Pd vs Ni Selectivity: Frusu, L., et al. "Palladium- and Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2020.[1] [Link]
-
Bond Dissociation Energies: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. [Link]
-
Experimental Procedures for Alkyl Fluorides: Bloome, K. S., et al. "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides."[2] Organic Letters, 2011. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. Aryl halides, particularly those adorned with fluorine-containing moieties, are indispensable tools in the synthesis of novel chemical entities. This guide provides an in-depth computational and comparative analysis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, a versatile reagent, and its structural analogs. By understanding the subtle yet significant differences in their physicochemical and electronic properties, researchers can make more informed decisions in their synthetic strategies.
The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. The strategic placement of fluorine atoms on the aromatic ring further modulates the electronic properties, influencing reactivity and intermolecular interactions. This guide will delve into a comparative analysis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with key analogs, provide a detailed experimental protocol for a common cross-coupling reaction, and outline a computational workflow to predict and understand the behavior of these molecules.
Comparative Analysis of Physicochemical Properties
The choice of an aryl halide in a cross-coupling reaction is often dictated by its reactivity, which is intrinsically linked to its electronic and steric properties. A comparison of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with its structural analogs reveals key differences that can be exploited in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene | C₇H₄BrF₃O | 241.01 | Not explicitly available, estimated to be ~180-200°C | Not explicitly available, estimated to be ~1.7 | Not explicitly available |
| 1-Bromo-4-(difluoromethoxy)benzene[1] | C₇H₅BrF₂O | 223.01 | 205.4 ± 30.0 | 1.6 ± 0.1 | 1.492 |
| 1-Bromo-2,4-difluorobenzene[2] | C₆H₃BrF₂ | 192.99 | 145-146 | 1.708 | 1.505 |
| 1-Bromo-4-fluorobenzene[3][4] | C₆H₄BrF | 175.00 | 150 | 1.593 | 1.527 |
The data presented in the table highlights the impact of the difluoromethoxy and additional fluoro substituents on the physical properties of the parent bromofluorobenzene scaffold. The introduction of the difluoromethoxy group in place of a fluorine atom significantly increases the molecular weight and is expected to influence the boiling point and density. The additional fluorine atom at the 2-position in the target molecule is anticipated to further modulate these properties through its electron-withdrawing nature and steric influence.
Spectroscopic Data Comparison
¹H NMR: The proton NMR spectrum of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is expected to show complex splitting patterns in the aromatic region due to ¹H-¹⁹F and ¹H-¹H couplings. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR will be characterized by C-F couplings of varying magnitudes, which can be a powerful tool for structural elucidation. The carbon of the difluoromethoxy group will appear as a triplet.
¹⁹F NMR: The fluorine NMR is arguably the most informative spectroscopic technique for these compounds. Distinct signals for the fluorine on the aromatic ring and the two fluorines of the difluoromethoxy group are expected, with complex coupling patterns providing valuable structural information. For instance, in related fluorinated compounds, aromatic fluorine resonances typically appear between -100 and -200 ppm.
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-Br, C-F, and C-O-C stretching vibrations. The presence of multiple fluorine atoms will likely shift the C-F stretching frequencies compared to monofluorinated analogs.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive feature for identifying these compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The following is a representative protocol for the coupling of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with a generic boronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene (1.0 equiv)
-
Aryl or Vinyl Boronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent and degas the mixture by bubbling with the inert gas for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst deactivation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Ligand: The choice of phosphine ligand can influence the stability and reactivity of the palladium catalyst.
Computational Analysis Workflow
Computational chemistry provides a powerful lens to understand the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations.
A typical DFT-based computational workflow for molecular analysis.
Step-by-Step Computational Protocol:
-
Structure Preparation: Build the 3D structures of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene and its analogs using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of each molecule. A common and reliable method is the B3LYP functional with a 6-31G* basis set.[5]
-
Frequency Calculation: After optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman data.[6]
-
Electronic Property Calculations:
-
Electrostatic Potential (ESP) Mapping: Visualize the ESP on the molecular surface to identify regions of positive and negative potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: Analyze the donor-acceptor interactions within the molecule to understand hyperconjugative effects and charge delocalization, which influence reactivity.
-
Interpreting Computational Results:
By comparing the calculated electronic properties of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene with its analogs, we can gain insights into their relative reactivities. For instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack, which is relevant in the context of cross-coupling reactions. The ESP map can reveal the most electron-deficient carbon atom, which is the likely site of oxidative addition by the palladium catalyst.
Conclusion
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern imparts specific physicochemical and electronic properties that can be advantageous in drug discovery and materials science. This guide has provided a framework for understanding and utilizing this reagent through a comparative analysis of its properties, a detailed experimental protocol for a key transformation, and a robust computational workflow for in-silico analysis. By integrating experimental and computational approaches, researchers can accelerate the discovery and development of new chemical entities with desired properties.
References
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The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
PubChem. 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
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Wikipedia. 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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ACS Omega. (2022, September 1). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. Retrieved from [Link]
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Molecules. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved from [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
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Indian Journal of Chemistry. Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Retrieved from [Link]
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ResearchGate. Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. Retrieved from [Link]
-
PubMed. (2011, September). Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene. Retrieved from [Link]
-
National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. Retrieved from [Link]
-
Lirias. Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Retrieved from [Link]
-
MySkinRecipes. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structures of some fluorinated benzenes determined by ab initio computation | Request PDF. Retrieved from [Link]
-
Journal of Technical Education Science. (2023, June 1). Computational determination of protonation for aromatic derivatives. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. 1-Bromo-4-fluorobenzene | C6H4BrF | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]
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The Difluoromethoxy Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties
A Technical Guide for Researchers in Drug Discovery
In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, stands as a cornerstone of this optimization process. Among the arsenal of bioisosteres available to the medicinal chemist, the difluoromethoxy (DFM) group (-OCHF₂) has emerged as a uniquely versatile and advantageous moiety. This guide provides an in-depth comparison of the DFM group with its classical bioisosteres, supported by experimental data and detailed protocols for its evaluation, to empower researchers in leveraging its full potential.
The Difluoromethoxy Group: A Profile of a Privileged Bioisostere
The DFM group is a fluorinated analogue of the common methoxy group (-OCH₃) and can be considered an intermediate between the methoxy and the trifluoromethoxy (-OCF₃) groups. Its rising popularity stems from a unique combination of physicochemical properties that can address common liabilities in drug candidates, such as poor metabolic stability and suboptimal lipophilicity.[1][2]
Physicochemical Properties: A Comparative Analysis
The decision to employ the DFM group is often driven by its ability to fine-tune key molecular properties. A direct comparison with its common bioisosteres, the methoxy, hydroxyl (-OH), and thiol (-SH) groups, reveals its distinct advantages.
| Property | Methoxy (-OCH₃) | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethoxy (-OCHF₂) ** | Trifluoromethoxy (-OCF₃) |
| Lipophilicity (π) | ~ -0.02 | ~ -0.67 | ~ 0.33 | ~ +0.43 to +0.6 | ~ +1.04 |
| Hydrogen Bond Donating Ability (α) | 0 | ~ 0.33 | ~ 0.13 | ~ 0.08 - 0.13 | 0 |
| Metabolic Stability | Prone to O-demethylation | Prone to oxidation & glucuronidation | Prone to oxidation | Generally high | Very high |
| pKa of Phenolic Bioisostere | N/A | ~ 10 | ~ 6.5 | ~ 8.5** | ~ 7.5 |
Data compiled from various sources.
As the table illustrates, the DFM group offers a moderate increase in lipophilicity compared to the methoxy group, a crucial parameter for modulating solubility and permeability.[3] Perhaps its most intriguing feature is its capacity to act as a weak hydrogen bond donor, a characteristic absent in the methoxy and trifluoromethoxy groups.[2][4][5] This allows it to mimic the hydrogen bonding interactions of hydroxyl and thiol groups, potentially preserving or enhancing target binding affinity while simultaneously improving metabolic stability.[1][2][6]
The following diagram illustrates the concept of bioisosteric replacement with the DFM group:
Caption: Bioisosteric replacement of a functional group (X) with the DFM group.
The Impact of DFM Substitution: Case Studies in Drug Discovery
The theoretical advantages of the DFM group are borne out in numerous successful applications in medicinal chemistry.
-
Blocking Metabolic Hotspots: A primary application of the DFM group is to replace a metabolically labile methoxy group. The carbon-fluorine bonds in the DFM group are significantly stronger than carbon-hydrogen bonds, rendering it resistant to oxidative metabolism, particularly O-demethylation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved oral bioavailability.
-
Mimicking Hydroxyl and Thiol Groups: In instances where a hydroxyl or thiol group is essential for target engagement but also a site of metabolic vulnerability (e.g., oxidation or conjugation), the DFM group can serve as a metabolically robust bioisostere.[1][6] Its ability to act as a hydrogen bond donor allows it to maintain crucial interactions with the target protein.
-
Fine-Tuning Physicochemical Properties: The moderate lipophilicity of the DFM group allows for nuanced adjustments to a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This is particularly valuable when seeking to optimize properties like cell permeability and aqueous solubility.
The following workflow illustrates the decision-making process for considering a DFM bioisosteric replacement:
Caption: Decision workflow for DFM bioisosteric replacement.
Experimental Evaluation of DFM Analogues
The successful implementation of a DFM bioisosteric replacement strategy relies on rigorous experimental validation. The following are detailed protocols for two key assays used to assess the impact of this substitution.
Determination of Lipophilicity: The Shake-Flask Method for LogP/LogD
The "shake-flask" method remains the gold standard for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH).[7]
Objective: To quantify the change in lipophilicity upon replacing a functional group with a DFM group.
Materials:
-
Test compound and its DFM analogue
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Partitioning:
-
Add a known volume of the n-octanol and aqueous buffer to a vial (e.g., 1:1 or other validated ratio).
-
Spike a small volume of the compound stock solution into the vial. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial on a shaker for 1-2 hours at a constant temperature to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Analyze the concentration of the compound in each phase using a validated analytical method.
-
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Data Interpretation: A higher LogD value for the DFM analogue compared to the parent compound indicates an increase in lipophilicity.
Assessment of Metabolic Stability: In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8]
Objective: To compare the metabolic stability of a DFM analogue to its parent compound.
Materials:
-
Test compound and its DFM analogue
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (compounds with known high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
LC-MS/MS for quantification
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing the phosphate buffer and HLM.
-
Prepare a separate solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the HLM master mix and the test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture.
-
The final incubation mixture should contain the test compound at a low concentration (typically 1 µM), HLM (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in buffer.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])
-
-
Data Interpretation: A longer half-life and lower intrinsic clearance for the DFM analogue compared to the parent compound indicate improved metabolic stability.
Conclusion
The difluoromethoxy group represents a powerful tool in the medicinal chemist's repertoire for overcoming common drug discovery hurdles. Its unique ability to enhance metabolic stability while mimicking the hydrogen bonding interactions of hydroxyl and thiol groups provides a strategic advantage in lead optimization. By understanding its distinct physicochemical properties and employing rigorous experimental evaluation, researchers can effectively leverage the DFM group to design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
References
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]
-
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Zafrani, Y., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Available at: [Link]
-
Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Obach, R. S., et al. (2004). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Available at: [Link]
-
Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Snakemake. (n.d.). Basics: An example workflow. Read the Docs. Available at: [Link]
-
Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry. Available at: [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Drawing dot structures. Available at: [Link]
-
Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]
-
protocols.io. (n.d.). Determination of Log P Using the Shake-Flask Method and HPLC Analysis. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Graphviz. (2024). DOT Language. Available at: [Link]
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Safety Operating Guide
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene proper disposal procedures
As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and foresight as any critical experimental step. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe disposal of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene, grounding procedural steps in the chemical principles that dictate them.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene was not located, a reliable hazard profile can be constructed by analyzing structurally analogous compounds. This compound is a halogenated aromatic hydrocarbon, and its hazards are consistent with this class.
Key Hazard Considerations:
-
Flammability: Many brominated aromatic compounds are flammable or combustible liquids.[1][2] They must be kept away from heat, sparks, and open flames.[2][3] Proper grounding and bonding of containers are necessary to prevent static discharge, which can serve as an ignition source.[2]
-
Toxicity and Irritation: This class of compounds is typically irritating to the skin and eyes and may cause respiratory irritation if inhaled.[1][2][4] Acute toxicity upon inhalation is also a concern.[4] The causality here relates to the chemical's ability to disrupt cellular membranes and proteins upon contact.
-
Environmental Hazard: Halogenated organic compounds are of significant environmental concern. They can be persistent in the environment and may have the potential to bioaccumulate.[5] Therefore, release into the environment, particularly drains and waterways, must be strictly avoided.[1][4]
Table 1: Comparative Hazard Profile of Structurally Similar Compounds
| Hazard Statement | GHS Code | Source Compound | Reference |
| Flammable liquid and vapor | H226 | 1-Bromo-4-(difluoromethoxy)benzene | [2] |
| Combustible liquid | H227 | 2-Bromo-1,4-difluorobenzene | [1] |
| Causes skin irritation | H315 | 1-Bromo-4-fluorobenzene, 2-Bromo-1,4-difluorobenzene | [1][4] |
| Causes serious eye irritation | H319 | 1-Bromo-4-fluorobenzene, 2-Bromo-1,4-difluorobenzene | [1][4] |
| Harmful if inhaled | H332 | 1-Bromo-4-fluorobenzene | [4] |
| May cause respiratory irritation | H335 | 1-Bromo-4-fluorobenzene, 2-Bromo-1,4-difluorobenzene | [1][4] |
Note: This table is for guidance and illustrates expected hazards. Always refer to the specific SDS provided by the manufacturer for the exact material you are using.
Immediate Safety Protocols: Your First Line of Defense
Based on the hazard profile, a stringent set of safety protocols is non-negotiable. These measures are designed to prevent exposure and mitigate the risk of accidents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7]
-
Respiratory Protection: All handling of the material, especially during waste consolidation, must be done in a certified chemical fume hood to prevent inhalation of vapors.[1][4]
Spill Response: In the event of a spill, the primary goal is to contain and absorb the material safely.
-
Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood).
-
Remove all sources of ignition.[8]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[2][3]
-
Clean the spill area with soap and water. The first rinseate should be collected as hazardous waste.[9]
The Core Disposal Workflow: A Self-Validating System
The disposal of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene follows the established protocol for halogenated organic waste. The entire process is predicated on one critical principle: segregation .
The workflow below is designed as a self-validating system, ensuring that each step logically and safely leads to the next, culminating in compliant and safe disposal.
Caption: Disposal workflow for 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene.
Causality of the Workflow:
-
Segregation (Step 2): This is the most critical step from a logistical and financial perspective. Halogenated wastes cannot be fuel-blended like many non-halogenated solvents.[10] They require high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds, preventing the formation of toxic byproducts like dioxins and furans.[11][12] Mixing these waste streams needlessly increases the volume of waste that must undergo this more expensive disposal process.[10]
-
Containment & Labeling (Step 3): The container must be chemically compatible and kept tightly sealed to prevent the release of vapors.[13] Federal and local regulations (e.g., RCRA in the U.S.) mandate that waste containers be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[10] This ensures safe handling by all personnel and proper management by the disposal facility.
-
Final Disposal (Incineration): Incineration is the standard and required method for halogenated organic compounds.[14] This thermal destruction process breaks the stable aromatic ring and halogen bonds, converting the compound primarily to carbon dioxide, water, and hydrogen halides (HF, HBr), which are then scrubbed from the exhaust gases.
Detailed Disposal Protocol for Laboratory Quantities
This protocol provides step-by-step instructions for the disposal of small quantities of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene and associated contaminated materials.
Objective: To safely collect and store waste 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene for disposal via an approved institutional channel.
Materials:
-
Designated "Halogenated Organic Waste" container (typically glass or polyethylene-lined steel).
-
Secondary containment bin.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified in Section 2.
Procedure:
-
Preparation: Don all required PPE and perform the waste consolidation within a certified chemical fume hood.
-
Container Labeling: Obtain a hazardous waste label from your EHS department. Affix it to the designated waste container before adding any waste. Fill in the generator information (your name, lab, etc.).
-
Waste Transfer (Liquid):
-
Carefully pour the waste 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene into the "Halogenated Organic Waste" container using a funnel.
-
Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Waste Transfer (Contaminated Solids):
-
Place grossly contaminated solids (e.g., absorbent from a spill, contaminated silica gel) into a separate, compatible solid waste container. This container must also be labeled as "Halogenated Organic Waste" with a full description of its contents.
-
-
Empty Reagent Bottle Rinsing:
-
The original reagent bottle is not considered "empty" until properly rinsed. The first rinse must be collected as hazardous waste.[9]
-
Rinse the empty bottle with a small amount of a suitable solvent (e.g., acetone, ethanol). Transfer this rinseate into the "Halogenated Organic Waste" container.
-
A triple rinse is best practice. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and safest approach.
-
-
Updating the Label: As soon as the waste is added, list "1-Bromo-4-(difluoromethoxy)-2-fluorobenzene" and any other solvents used on the hazardous waste label, including an estimated percentage or volume.
-
Secure and Store:
-
Tightly cap the waste container.[13]
-
Wipe the exterior of the container clean.
-
Place the sealed container in a secondary containment bin in your lab's designated Satellite Accumulation Area (SAA).
-
-
Schedule Pickup: Once the container is full or you are approaching the storage time/volume limits for your SAA, contact your institution's EHS department to schedule a waste pickup.[9]
By adhering to this structured, scientifically-grounded protocol, you ensure that the disposal of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene is conducted with the highest standards of safety, compliance, and environmental responsibility.
References
-
Thermo Fisher Scientific . (2025, September 23). SAFETY DATA SHEET - 1-Bromo-4-(difluoromethoxy)benzene. Retrieved from [Link]
-
Wikipedia . 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency . Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Bucknell University . HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency . Other Disposal Guidance. Retrieved from [Link]
-
Molbase . Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
Hazardous Waste Experts . (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research. Retrieved from [Link]
-
U.S. Environmental Protection Agency . (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Thermo Fisher Scientific . (2012, March 23). 1-Bromo-2-fluorobenzene SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency . (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]
-
U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Dartmouth College . Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemsrc . (2025, August 25). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency . (2025, March 24). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]
-
U.S. Environmental Protection Agency . Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. epa.gov [epa.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. orgchemboulder.com [orgchemboulder.com]
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- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
